Hexahydroindan
Overview
Description
Synthesis Analysis
The synthesis of hexahydroindan-like compounds involves complex chemical reactions, including Pd-catalyzed coupling and electrochemical methods. For instance, hexakis(m-phenylene ethynylene) macrocycles are synthesized through Pd-catalyzed coupling, illustrating the intricate synthesis routes possible for hexa-substituted compounds (Zhong et al., 2016). Additionally, electrochemical synthesis provides a method for assembling complex molecules directly onto electrodes, as demonstrated with discotic hexa-peri-hexabenzocoronene molecules (Qin et al., 2015).
Molecular Structure Analysis
The molecular structure of hexa-substituted compounds can be determined through techniques such as single crystal X-ray diffraction. This method confirmed the structure of hexapole [7]helicenes, providing critical insights into their chiroptical and electronic properties (Zhu et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving hexa-substituted compounds can lead to a variety of products with distinct properties. For example, hexaazaoctadecahydrocoronene and its various charged states were prepared and characterized, revealing significant insights into their structural and physical properties (Miller et al., 1990).
Physical Properties Analysis
The physical properties of hexa-substituted compounds, such as hexamethylenetetramine hexahydrate, have been studied to understand their framework structures and potential applications. The hexamethylenetetramine molecule, for instance, resides within a hydrogen-bonded water framework, demonstrating the compound's complex physical properties (Jeffrey & Mak, 1965).
Chemical Properties Analysis
The chemical properties of hexa-substituted compounds, such as their reactivity and bond formation capabilities, have been explored in various studies. For example, phosphine-free Mn-complex catalyzed dehydrogenative C-C and C-heteroatom bond formation demonstrates a sustainable approach to synthesize complex molecules like quinoxaline, pyrazine, benzothiazole, and quinoline derivatives (Das et al., 2018).
Scientific Research Applications
Hormonal Activity
Hexahydroindan derivatives have been studied for their hormonal activities. For instance, steroid metabolites of the hexahydroindane type have shown estrogenic effects, though relatively minor compared to estriol. These compounds also exhibited anabolic and anti-anabolic activities in various animal models (Schnabel & Schubert, 1972).
Hepatic Drug Metabolism
Hexahydroindan derivatives have also been implicated in hepatic drug metabolism. A study on Myristica fragrans (nutmeg) isolated components, including hexahydroindan compounds, which significantly inhibited hepatic drug-metabolizing enzyme activity. This suggests potential therapeutic applications in managing drug-induced liver toxicity (Shin, Kim, & Woo, 1988).
Antinociceptive Effects
A study focused on Heterotheca inuloides, a plant known for its medicinal properties, found that hexahydroindan derivatives from this plant had significant antinociceptive effects. This points to possible applications in pain management and the treatment of inflammation-related conditions (Rocha-González et al., 2010).
Protective Effects against Liver Toxicity
Another area of research is the protective effects of hexahydroindan derivatives against liver toxicity. For instance, phloridzin, a compound related to hexahydroindan, has been shown to protect against methotrexate-induced hepatotoxicity in rats. This opens up potential therapeutic applications for these compounds in preventing or treating liver damage caused by certain medications (Khalifa et al., 2017).
Induction of Drug-Metabolizing Enzymes
Hexahydroindan derivatives have been studied for their effects on the induction of hepatic microsomal drug-metabolizing enzymes. This research is crucial in understanding how these compounds influence liver enzyme activity, impacting drug metabolism and potential drug interactions (Lan et al., 1983).
Osteoprotective Effects
There is also evidence of osteoprotective effects of hexahydroindan derivatives in animal models, suggesting potential applications in treating or preventing bone-related diseases like osteoporosis (He et al., 2010).
Mechanism of Action
Mode of Action
It has been observed that a mutant strain of rhodococcus equi accumulates three metabolites from the androst-4-ene-3,17-dione or from its degradation intermediate, 3aα-h-4α (3’-propionic acid)-7aβ-methylhexahydro-1,5-indanedione . This suggests that Hexahydroindan may interact with its targets to produce these metabolites.
Biochemical Pathways
It is suggested that hexahydroindan might be involved in the degradation of intermediates, methylperhydroindanone propionates . During this degradation, the side-chain propionate was eliminated by a β-oxidation mechanism .
Pharmacokinetics
It is known that the values of certain parameters show to what extent some molecule is similar to molecules with suitable adme properties .
Result of Action
It is known that hexahydroindan is part of the human exposome, which can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexahydroindan . Factors such as temperature, pH, and the presence of other chemicals can affect the structure and function of enzymes, which in turn can influence the action of Hexahydroindan . Furthermore, the expression of genes in an organism can be influenced by the environment, which includes the external world in which the organism is located or develops, as well as the organism’s internal world .
properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNAKTVFSZAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870562 | |
Record name | Octahydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
496-10-6, 3296-50-2 | |
Record name | Hydrindane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-1H-indene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrindane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octahydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydroindan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-Hydrindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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